Tiron monohydrate

Overview

Description

Tiron monohydrate: is a chemical compound known for its antioxidant properties. It is structurally similar to vitamin E and is often used in various scientific and industrial applications .

Mechanism of Action

Target of Action

Tiron monohydrate, also known as Sodium 4,5-dihydroxybenzene-1,3-disulfonate hydrate, primarily targets reactive oxygen species (ROS) in various cell types . It acts as a potent antioxidant and a superoxide anion scavenger .

Mode of Action

The interaction of this compound with its targets involves the scavenging of superoxide radicals . This compound is often used as a probe for the detection of superoxide radicals . It has been found to interact with superoxide radicals dissolved in water solutions .

Biochemical Pathways

this compound affects the biochemical pathways associated with oxidative stress. It plays a significant role in the modulation of the mitochondrial redox state . It has been found to decrease the levels of hydrogen peroxide (H2O2), malondialdehyde (MDA), and total nitrate/nitrite (NOx), while increasing the total antioxidant capacity (TAC), glutathione (GSH) content, manganese superoxide dismutase (MnSOD), and glutathione peroxidase (GPx) activities .

Pharmacokinetics

It is known that this compound is soluble in water , which could potentially influence its absorption, distribution, metabolism, and excretion in the body.

Result of Action

The molecular and cellular effects of this compound’s action involve the reduction of ROS and the alleviation of oxidative stress . It has been found to increase the activity of the electron transport chain (ETC) and mitochondrial aconitase (mt-aconitase), leading to a high level of ATP production . It also restores mitochondrial metal homeostasis .

Biochemical Analysis

Biochemical Properties

Tiron monohydrate plays a significant role in biochemical reactions, particularly those involving oxidative stress. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is known to chelate metal ions such as iron and manganese, which are crucial in redox reactions. By binding to these metal ions, this compound prevents the formation of reactive oxygen species (ROS), thereby protecting cells from oxidative damage . Additionally, this compound interacts with enzymes like superoxide dismutase (SOD) and catalase, enhancing their antioxidant activities .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in human periosteum-derived cells, this compound has been shown to reduce ROS production, thereby decreasing oxidative stress . It also negatively impacts osteoblastic differentiation by reducing alkaline phosphatase activity and mineralization . In the brain, this compound improves mitochondrial function and enhances antioxidant defenses, protecting neurons from oxidative damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It acts as a potent antioxidant by scavenging superoxide ions and free radicals . This compound also chelates metal ions, preventing them from participating in harmful redox reactions . Furthermore, it modulates the activity of mitochondrial enzymes, enhancing oxidative phosphorylation and ATP production . These actions collectively contribute to the protective effects of this compound against oxidative stress and metal toxicity.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. It is relatively stable under standard storage conditions but can degrade when exposed to strong oxidizing agents . In long-term studies, this compound has been shown to maintain its antioxidant properties, providing sustained protection against oxidative stress . Its efficacy may decrease over time due to gradual degradation and loss of activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, it exhibits potent antioxidant and neuroprotective effects . At high doses, this compound can cause adverse effects, including toxicity and disruption of cellular functions . It is crucial to determine the optimal dosage to maximize its beneficial effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxidative stress and metal metabolism. It interacts with enzymes such as superoxide dismutase and catalase, enhancing their activities and promoting the detoxification of ROS . Additionally, this compound affects the metabolism of metal ions, facilitating their excretion and reducing their toxic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross cell membranes due to its small size and hydrophilic nature . Once inside the cell, this compound can bind to metal ions and proteins, influencing their localization and activity . It is also distributed to different tissues, including the brain, where it exerts its neuroprotective effects .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its subcellular localization is influenced by its interactions with metal ions and proteins. For instance, this compound can bind to mitochondrial enzymes, enhancing their activity and promoting mitochondrial function . This subcellular localization is crucial for its antioxidant and protective effects against oxidative stress.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 4,5-dihydroxybenzene-1,3-disulfonate hydrate typically involves the sulfonation of catechol (1,2-dihydroxybenzene) followed by neutralization with sodium hydroxide. The reaction conditions often include the use of sulfuric acid as a sulfonating agent and controlled temperatures to ensure the formation of the desired disulfonate product .

Industrial Production Methods: In industrial settings, the production of sodium 4,5-dihydroxybenzene-1,3-disulfonate hydrate may involve large-scale sulfonation reactors where catechol is reacted with sulfuric acid under controlled conditions. The resulting product is then neutralized with sodium hydroxide and crystallized to obtain the hydrate form .

Chemical Reactions Analysis

Types of Reactions: Tiron monohydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: It can be reduced to form catechol derivatives.

Substitution: The hydroxyl groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Electrophiles like acyl chlorides and alkyl halides are commonly used.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of catechol derivatives.

Substitution: Formation of substituted catechol derivatives.

Scientific Research Applications

Chemistry: Tiron monohydrate is used as a colorimetric reagent for detecting metals such as iron, manganese, titanium, and molybdenum. It acts as a complexing agent in various analytical procedures .

Biology: The compound is used as a superoxide anion scavenger to assess the role of reactive oxygen species in biological processes. It helps in studying oxidative stress and its effects on cellular functions .

Medicine: In medical research, sodium 4,5-dihydroxybenzene-1,3-disulfonate hydrate is investigated for its potential to mitigate oxidative damage in tissues. It is used in studies related to radiation exposure and metal toxicity .

Industry: The compound is used in the production of dyes and pigments due to its ability to form stable complexes with metals. It is also used in the synthesis of polymer electrolyte membranes for electrochemical devices .

Comparison with Similar Compounds

- Sodium 3,4-dihydroxybenzenesulfonate

- Sodium 3,5-dihydroxybenzenesulfonate

- Sodium 4,5-dihydroxybenzene-1,3-disulfonate

Uniqueness: Tiron monohydrate is unique due to its dual hydroxyl and disulfonate groups, which enhance its antioxidant properties and metal-chelating abilities. This makes it particularly effective in applications requiring strong antioxidant activity and metal ion complexation .

Properties

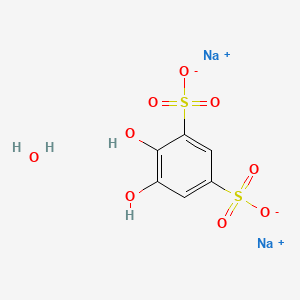

IUPAC Name |

disodium;4,5-dihydroxybenzene-1,3-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O8S2.2Na/c7-4-1-3(15(9,10)11)2-5(6(4)8)16(12,13)14;;/h1-2,7-8H,(H,9,10,11)(H,12,13,14);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISWQCIVKKSOKNN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Na2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

149-46-2 (parent cpd) | |

| Record name | Sodium catechol sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7043950 | |

| Record name | Tiron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Off-white crystalline powder; [Acros Organics MSDS] | |

| Record name | Tiron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18032 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

149-45-1, 270573-71-2 | |

| Record name | Sodium catechol sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenedisulfonic acid, 4,5-dihydroxy-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tiron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 4,5-dihydroxybenzene-1,3-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Disodium 4,5-dihydroxybenzene-1,3-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X87R5T106 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.